REACTION_CXSMILES
|
[CH2:1]([Sn:5]([CH2:24][CH2:25][CH2:26][CH3:27])([CH2:20][CH2:21][CH2:22][CH3:23])[C:6]1[CH:7]=[C:8]([NH:12][C:13](=[O:19])/[CH:14]=[CH:15]\[C:16](O)=[O:17])[CH:9]=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH3:4].C([O-])(=O)C.[Na+]>C(OC(=O)C)(=O)C>[CH2:1]([Sn:5]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:24][CH2:25][CH2:26][CH3:27])[C:6]1[CH:7]=[C:8]([N:12]2[C:16](=[O:17])[CH:15]=[CH:14][C:13]2=[O:19])[CH:9]=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH3:4] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C=1C=C(C=CC1)NC(\C=C/C(=O)O)=O)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 3 hours at 120° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The filtrate obtained from this brown mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl ether
|
Type
|
FILTRATION
|
Details
|
The ether mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was again evaporated to dryness The compound
|
Type
|
CUSTOM
|
Details
|
was obtained by flash chromatography on a 30×200 mm column of Kieselgel 60, 230-400 mesh
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/hexane (1:5) (100 mL)
|
Type
|
CUSTOM
|
Details
|
to yield ten fractions
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](C=1C=C(C=CC1)N1C(C=CC1=O)=O)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |